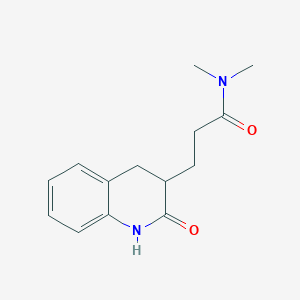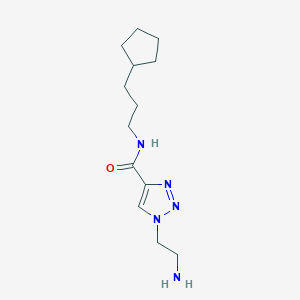
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders.
Mecanismo De Acción
DMQX acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor and blocking the action of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability. DMQX has been shown to be highly selective for the AMPA receptor subtype and does not affect other glutamate receptor subtypes such as NMDA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit synaptic transmission and reduce neuronal excitability in various brain regions. DMQX has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of synaptic transmission and neuronal excitability. DMQX is also readily available and relatively inexpensive compared to other glutamate receptor antagonists. However, DMQX has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, DMQX has a relatively short duration of action, which can make it difficult to study long-term effects.
Direcciones Futuras
There are several future directions for the use of DMQX in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in various models of neurodegeneration, and further research could elucidate the underlying mechanisms. Another potential direction is the investigation of the role of AMPA receptors in addiction and substance abuse. DMQX has been shown to modulate the release of various neurotransmitters involved in addiction, and further research could lead to the development of novel treatments for addiction. Finally, the development of new and improved glutamate receptor antagonists could lead to further advances in our understanding of the role of glutamate receptors in various diseases and disorders.
Métodos De Síntesis
DMQX can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-acetyl-2,4-dimethylquinoxaline with N,N-dimethylpropanamide in the presence of a base and a catalyst to yield DMQX. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMQX has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, depression, and addiction.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)8-7-11-9-10-5-3-4-6-12(10)15-14(11)18/h3-6,11H,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSQTSOWVXMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)
![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)